molecular formula C16H19N3O4 B2677725 N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1798523-72-4

N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2677725
CAS RN: 1798523-72-4
M. Wt: 317.345
InChI Key: IUUPEMZVZYVDQU-UHFFFAOYSA-N
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Description

N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide, also known as HPO, is a novel compound that has gained significant attention in the scientific research community. It is a synthetic compound that has been synthesized using a unique method and has shown promising results in various research studies.

Mechanism Of Action

The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to act through multiple pathways. N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and contribute to tissue damage in inflammatory diseases. N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects
N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to reduce the expression of COX-2 and MMPs in inflammatory cells. In cancer cells, N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has been shown to induce apoptosis and inhibit cell proliferation.

Advantages And Limitations For Lab Experiments

N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research studies. N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to have low toxicity, which makes it a safe compound for in vitro and in vivo studies. However, N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has not been extensively studied in clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more targeted therapies for inflammatory diseases and cancer. Another direction is to conduct clinical trials to evaluate the safety and efficacy of N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide in humans. This could provide valuable information on its potential therapeutic applications. Additionally, further studies could investigate the potential of N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide as a drug delivery system for other therapeutic agents. Overall, N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has shown promising results in various research studies and has the potential to be a valuable compound for future research and therapeutic applications.

Synthesis Methods

The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide involves the reaction of 5-hydroxy-3-phenylpentan-1-ol and isoxazol-3-amine in the presence of oxalyl chloride and triethylamine. The reaction yields N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide as a white solid, which is then purified using column chromatography. This method has been reported to have a high yield and purity of the compound.

Scientific Research Applications

N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has been tested in various in vitro and in vivo models, including cell culture, animal models, and clinical trials. It has shown promising results in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.

properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-10-7-13(12-4-2-1-3-5-12)6-9-17-15(21)16(22)18-14-8-11-23-19-14/h1-5,8,11,13,20H,6-7,9-10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUPEMZVZYVDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide

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